molecular formula C17H27N7 B6435075 4-tert-butyl-2-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2549012-56-6

4-tert-butyl-2-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine

Cat. No. B6435075
CAS RN: 2549012-56-6
M. Wt: 329.4 g/mol
InChI Key: WTPXVVVIJAPNEI-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a triazole ring, which is known for its use in various therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a triazole ring. These rings are likely connected by alkyl chains .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine, piperazine, and triazole rings. These rings can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine, piperazine, and triazole rings. For example, the piperazine ring can contribute to the lipophilicity of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a piperazine ring act as antagonists at the 5-HT2A receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being developed as a drug, future research could focus on optimizing its pharmacological properties .

properties

IUPAC Name

4-tert-butyl-2-methyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7/c1-14-20-15(17(2,3)4)13-16(21-14)23-10-7-22(8-11-23)9-12-24-18-5-6-19-24/h5-6,13H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXVVVIJAPNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCN3N=CC=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-2-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine

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